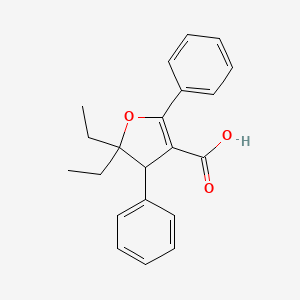
5,5-Diethyl-2,4-diphenyl-4,5-dihydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-2,4-diphenyl-4,5-dihydrofuran-3-carboxylic acid: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound is notable for its structural complexity, featuring two ethyl groups, two phenyl groups, and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2,4-diphenyl-4,5-dihydrofuran-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furan ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors or continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized furans or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: In biological research, it may be used to study the interactions of furans with biological systems, including enzyme inhibition or receptor binding.
Industry: In the industrial sector, the compound can be used in the synthesis of polymers, resins, or other materials with specific properties.
Wirkmechanismus
The mechanism by which 5,5-Diethyl-2,4-diphenyl-4,5-dihydrofuran-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl groups may participate in π-π interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
- 4-Ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile
- 2,4,5-Triphenyl-5-propyl-4,5-dihydrofuran-3-carbonitrile
- 4-Ethyl-5,5-diphenyl-2-thien-2-yl-4,5-dihydrofuran-3-carbonitrile
Uniqueness: 5,5-Diethyl-2,4-diphenyl-4,5-dihydrofuran-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both ethyl and phenyl groups, along with the carboxylic acid functionality, provides a distinct set of properties compared to other furan derivatives.
Eigenschaften
CAS-Nummer |
114289-19-9 |
|---|---|
Molekularformel |
C21H22O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2,2-diethyl-3,5-diphenyl-3H-furan-4-carboxylic acid |
InChI |
InChI=1S/C21H22O3/c1-3-21(4-2)18(15-11-7-5-8-12-15)17(20(22)23)19(24-21)16-13-9-6-10-14-16/h5-14,18H,3-4H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
VHKIXDANLLBOBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(C(=C(O1)C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



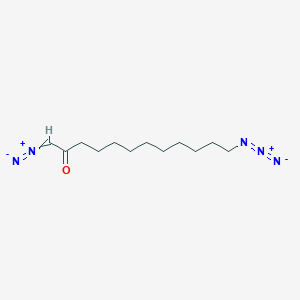
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
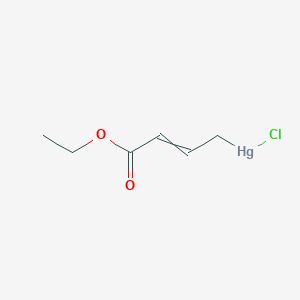
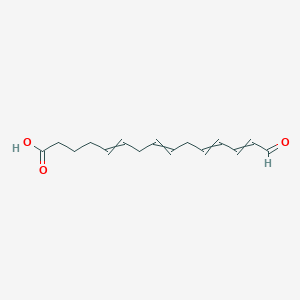



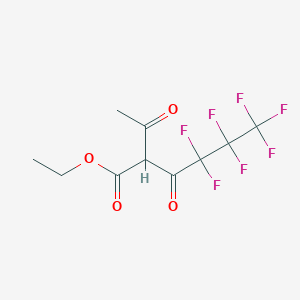
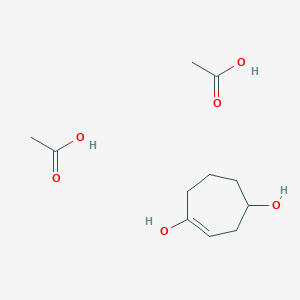

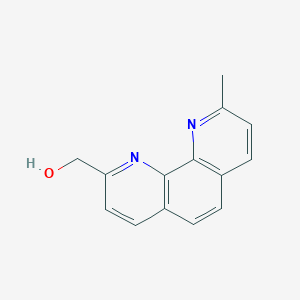
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

